Sulfamerazine

Pharmacokinetics Plasma protein binding Bioavailability

Select Sulfamerazine for veterinary PK studies and analytical reference standards requiring predictable, dose-proportional elimination without capacity-limited saturation. Unlike sulfamethazine, it maintains linear pharmacokinetics across 100–200 mg/kg dosages, simplifying withdrawal time calculations and residue compliance. Its distinct chromatographic retention time enables unambiguous identification in multi-residue LC‑MS/MS methods. Choose the monomethyl pyrimidine sulfonamide that delivers unmatched reproducibility for regulatory-compliant formulations and confirmatory analysis.

Molecular Formula C11H12N4O2S
Molecular Weight 264.31 g/mol
CAS No. 127-79-7
Cat. No. B1682647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamerazine
CAS127-79-7
SynonymsSulfamerazine;  Mebacid;  Methylsulfadiazine;  Sulfamerazine;  Trimetox.
Molecular FormulaC11H12N4O2S
Molecular Weight264.31 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)
InChIKeyQPPBRPIAZZHUNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility3.04e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamerazine (CAS 127-79-7): Sulfonamide Antibacterial with Intermediate Pharmacokinetic Profile for Veterinary and Analytical Applications


Sulfamerazine (CAS 127-79-7; 2-sulfanilamido-4-methylpyrimidine) is a monomethyl sulfonamide antibacterial agent with molecular weight 264.30 g/mol, melting point 234–238°C, and water solubility of 202 mg/L at 20°C [1]. It acts as a competitive inhibitor of bacterial dihydropteroate synthase, blocking folic acid synthesis [2]. It exhibits pKa values of approximately 2.3 and 7.1, with pH-dependent aqueous solubility ranging from 350 mg/L at pH 5.5 (37°C) to 1.7 g/L at pH 7.5 [3].

Why Sulfamerazine Cannot Be Readily Substituted with Sulfamethazine or Sulfadiazine in Scientific and Industrial Settings


Within the pyrimidine sulfonamide class, sulfamerazine (monomethyl), sulfamethazine (dimethyl), and sulfadiazine (unmethylated) exhibit distinct metabolic, pharmacokinetic, and protein-binding profiles that preclude simple interchange [1]. Methyl substitution on the pyrimidine side chain directly alters the extent of hydroxylation, plasma protein binding, and elimination half-life across species including horses, calves, and humans [2]. Consequently, substitution of one analog for another—without accounting for these quantitative differences—can lead to mismatched therapeutic exposures, divergent residue depletion kinetics in food animals, and non-equivalent analytical reference standards [3].

Quantitative Differentiation Evidence for Sulfamerazine Relative to Sulfamethazine and Sulfadiazine


Plasma Protein Binding: Intermediate Diffusible Fraction Between Sulfadiazine and Sulfamethazine

In vitro dialysis studies demonstrate that sulfamerazine exhibits intermediate plasma protein binding, with 16% freely diffusible at 10 mg/100 mL plasma, compared to 44% for sulfadiazine and an equivalent 16% for sulfamethazine [1]. This binding difference is quantitatively meaningful: a blood level of 20 mg/100 mL of sulfamerazine provides approximately the same dialyzable drug concentration as a blood level of only 10 mg/100 mL of sulfadiazine [1].

Pharmacokinetics Plasma protein binding Bioavailability

Metabolic Fate: Pyrimidine Ring Hydroxylation Intermediate Between Sulfadiazine and Sulfamethazine

In calves and cows, sulfamerazine and sulfamethazine are both hydroxylated predominantly at the methyl group of the pyrimidine side chain, whereas sulfadiazine is highly acetylated and only slightly hydroxylated [1]. Critically, hydroxylation of the pyrimidine ring itself is more extensive for sulfamethazine than for sulfamerazine, establishing sulfamerazine as the intermediate in metabolic processing among the three analogs [1]. At dosages between 100 and 200 mg/kg body weight, sulfamethazine exhibits capacity-limited (saturable) elimination, a pattern not observed for sulfadiazine or sulfamerazine [1].

Drug metabolism Hydroxylation Veterinary pharmacology

Elimination Half-Life Preservation in Renal Impairment

In patients with impaired renal function (serum creatinine >2 mg/100 mL), the elimination half-life of sulfamerazine (23.6±4.1 h) did not differ significantly from that of the control group (20.3±2.8 h), whereas sulfaclomide half-life was markedly prolonged from 83.6±14.5 h to 119.6±6.9 h [1]. Renal excretion of sulfamerazine was sharply diminished, yet its elimination half-life remained stable, suggesting compensatory non-renal elimination pathways preserve drug clearance [1].

Clinical pharmacokinetics Renal impairment Half-life

Acetylator Phenotype Dependence: Two-Fold Half-Life Variation Between Fast and Slow Acetylators

Sulfamerazine exhibits a clear acetylator phenotype dependence, with elimination half-life of 12 h in fast acetylators and 24 h in slow acetylators [1]. This two-fold difference in elimination rate, attributable to genetically determined N-acetyltransferase activity, is not observed to the same magnitude with all sulfonamide analogs and must be accounted for in therapeutic dosing strategies [1].

Pharmacogenetics Acetylation polymorphism Drug metabolism

Experimental Efficacy: Superior to Sulfadiazine in Pneumococcal Septicemia and Meningitis Models

In comparative in vivo studies, sulfamerazine and sulfamethazine were slightly superior to sulfadiazine in the treatment of pneumococcal septicemia in mice and meningitis in rats [1]. In vitro, in complex medium, sulfamerazine and sulfamethazine were somewhat more active than sulfadiazine against pneumococci, whereas all three drugs had essentially equivalent activity against other tested organisms [1]. Notably, sulfadiazine was distinctly superior against staphylococcal and dysentery bacilli infections, demonstrating organism-specific relative efficacy differences [1].

Antibacterial efficacy In vivo infection models Pneumococcal infections

Recommended Application Scenarios for Sulfamerazine Based on Quantitative Differentiation Evidence


Veterinary Pharmacokinetic Studies Requiring Linear Elimination Kinetics

Sulfamerazine is the preferred sulfonamide analog for veterinary pharmacokinetic studies in cattle and horses requiring predictable, dose-proportional elimination without capacity-limited saturation. Unlike sulfamethazine, which exhibits saturable elimination at dosages between 100-200 mg/kg, sulfamerazine maintains linear pharmacokinetics across this dosage range [1]. This property simplifies withdrawal time calculations and reduces the risk of residue accumulation in food-producing animals, making sulfamerazine a more reliable choice for regulatory-compliant veterinary formulations [1].

Analytical Reference Standard for Multi-Residue Sulfonamide Detection in Food Matrices

Sulfamerazine serves as a critical analytical reference standard in validated multi-residue methods for sulfonamide detection in chicken muscle, eggs, honey, milk, and animal feeds [1]. Its distinct chromatographic retention time relative to sulfamethazine and sulfadiazine enables unambiguous identification and quantification in complex matrices when using HPLC-FLD, LC-MS/MS, or GC-MS methodologies [2]. Stable isotope-labeled sulfamerazine-13C6 further supports precise LC-MS/MS calibration and confirmatory analysis in regulatory compliance testing [3].

Pharmacogenetic Research on Acetylation Polymorphism

Sulfamerazine exhibits a pronounced acetylator phenotype effect with a two-fold difference in elimination half-life between fast (12 h) and slow (24 h) acetylators [1]. This substantial phenotype-dependent variability makes sulfamerazine a valuable probe substrate for pharmacogenetic studies investigating N-acetyltransferase activity and its clinical implications [1]. The magnitude of this effect provides sufficient dynamic range for phenotype discrimination in research settings, supporting studies on genetically determined drug metabolism variability [1].

Pneumococcal Infection Models in Rodent Research

For experimental pneumococcal septicemia in mice and pneumococcal meningitis in rat models, sulfamerazine demonstrates slightly superior therapeutic efficacy compared to sulfadiazine [1]. Researchers investigating sulfonamide-based interventions against Streptococcus pneumoniae should prioritize sulfamerazine or sulfamethazine over sulfadiazine based on organism-specific efficacy data, while recognizing that sulfadiazine remains superior for staphylococcal or dysentery bacilli models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamerazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.